An In-depth Technical Guide to Methyl N-(2-aminoethyl)carbamate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Methyl N-(2-aminoethyl)carbamate: Properties, Synthesis, and Applications
Abstract: Methyl N-(2-aminoethyl)carbamate is a bifunctional organic compound featuring a primary amine and a methyl carbamate group. This structure makes it a valuable and versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. As a mono-protected derivative of ethylenediamine, it allows for selective functionalization, enabling the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its core chemical properties, plausible synthetic routes, reactivity profile, and key applications. It is intended for researchers, chemists, and drug development professionals who seek to leverage this molecule's unique characteristics in their work. The narrative emphasizes the causality behind experimental choices and grounds all technical claims in authoritative references.
Core Chemical Identity and Physicochemical Properties
Methyl N-(2-aminoethyl)carbamate represents a foundational intermediate in synthetic chemistry. Its utility stems from the orthogonal reactivity of its two nitrogen-containing functional groups. The primary amine serves as a potent nucleophile, while the methyl carbamate provides a more stable, protected amine functionality that is less prone to cleavage than its commonly used tert-butyl (Boc) analogue.
Compound Identification
A summary of the key identifiers for methyl N-(2-aminoethyl)carbamate is presented below.
| Identifier | Value | Source |
| IUPAC Name | methyl N-(2-aminoethyl)carbamate | [1] |
| Molecular Formula | C₄H₁₀N₂O₂ | [1] |
| Molecular Weight | 118.13 g/mol | [1] |
| CAS Number | 29170-18-1 (Synonym) | [1] |
| Canonical SMILES | COC(=O)NCCN | [1] |
| InChIKey | ZLPCBYPQDSLNMY-UHFFFAOYSA-N | [1] |
Physicochemical Data
Experimental physical data such as melting and boiling points for methyl N-(2-aminoethyl)carbamate are not widely published. The data below are computed properties that provide insight into the molecule's behavior. For context, the closely related and more studied N-Boc-ethylenediamine has a reported boiling point of 72-80 °C at 0.1 mmHg.[2]
| Property | Value | Notes |
| XLogP3 | -1 | Indicates high hydrophilicity.[1] |
| Hydrogen Bond Donor Count | 2 | From the -NH₂ and -NH- groups.[1] |
| Hydrogen Bond Acceptor Count | 2 | From the two oxygen atoms.[1] |
| Rotatable Bond Count | 3 | Allows for conformational flexibility.[1] |
| Topological Polar Surface Area | 74.4 Ų | [1] |
Synthesis and Chemical Reactivity
The synthesis of mono-protected diamines is a common challenge, often requiring strategies that avoid statistical mixtures of unprotected, mono-protected, and di-protected products.[3]
Proposed Synthetic Pathway
A robust method for synthesizing methyl N-(2-aminoethyl)carbamate involves the direct methoxycarbonylation of ethylenediamine using dimethyl carbonate (DMC). This approach is advantageous as DMC is a non-toxic, environmentally friendly reagent.[4] The reaction leverages a large excess of the diamine to statistically favor the formation of the mono-substituted product.
Caption: Key application areas derived from the core structure.
Medicinal Chemistry and Drug Design
The carbamate group is a well-established structural motif in medicinal chemistry, valued for its high chemical and metabolic stability. [5][6][7]* Peptide Bond Surrogate: Carbamates are often used as stable replacements for amide bonds in peptidomimetics, improving properties like cell permeability and resistance to proteolytic degradation. [8][5]Methyl N-(2-aminoethyl)carbamate can be used to introduce this feature into a peptide backbone.
-
Linker Technology: The ethylenediamine spacer is frequently used to connect a pharmacophore to another molecule, such as a drug-delivery vehicle or a fluorescent tag. [9]The selective reactivity of the primary amine allows for this conjugation chemistry.
-
Scaffold Development: The diamine scaffold is a foundational element in the synthesis of various enzyme inhibitors and receptor ligands. [9]
Polymer and Materials Science
The presence of two amine groups (one free, one protected) allows for its use in the synthesis of functionalized polymers. [9]For example, the primary amine can be incorporated into a polymer backbone via condensation polymerization with diacyl chlorides to form a polyamide. The pendant methyl carbamate groups can then be hydrolyzed to free amines, creating a cationic polymer for applications like gene delivery or specialized coatings.
Analytical Characterization Profile
A robust analytical profile is essential for confirming the identity and purity of the synthesized compound. The following are predicted spectroscopic signatures based on the molecule's structure.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Protons | ~ 3.70 | Singlet | 3H | O-CH₃ |
| ~ 3.25 | Quartet (t) | 2H | -NH-CH₂ -CH₂-NH₂ | |
| ~ 2.80 | Triplet | 2H | -NH-CH₂-CH₂ -NH₂ | |
| ~ 5.50 | Broad Singlet | 1H | -NH -CO₂Me | |
| ~ 1.50 | Broad Singlet | 2H | -NH₂ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Carbons | ~ 158 | Carbonyl (C =O) |
| ~ 52 | Methoxy (-O-C H₃) | |
| ~ 44 | Methylene (-NH-C H₂-) | |
| ~ 42 | Methylene (-C H₂-NH₂) |
| FT-IR | Predicted Wavenumber (cm⁻¹) | Assignment |
| Vibrations | 3400 - 3200 | N-H Stretch (amine & carbamate) |
| 2950 - 2850 | C-H Stretch (aliphatic) | |
| ~ 1700 | C=O Stretch (carbamate carbonyl) | |
| ~ 1530 | N-H Bend | |
| ~ 1250 | C-O Stretch |
Mass Spectrometry: In electron ionization (EI-MS), the molecular ion (M⁺) peak would be expected at m/z = 118. Common fragmentation patterns would include the loss of the methoxy group ([M-31]⁺), loss of the carbomethoxy group ([M-59]⁺), and cleavage of the C-C bond in the ethylenediamine backbone.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for methyl N-(2-aminoethyl)carbamate is not readily available, data from closely related compounds, such as N-Boc-ethylenediamine, provide a strong basis for a hazard assessment. These analogues are classified as corrosive and can cause severe skin burns and eye damage. [10][11]
Hazard Assessment
-
Skin Contact: Expected to be corrosive, causing severe burns. [10]* Eye Contact: Expected to cause serious and potentially irreversible eye damage. [10]* Inhalation: May cause respiratory irritation. [10]* Ingestion: May be harmful if swallowed.
Recommended Handling and Storage Procedures
| Aspect | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, chemical splash goggles, a face shield, and a lab coat. | To prevent skin and eye contact with the corrosive material. [11] |
| Engineering Controls | Handle only in a well-ventilated chemical fume hood. | To prevent inhalation of vapors or mists. [12] |
| Handling | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from incompatible materials. | Standard practice for handling hazardous chemicals. [10][11] |
| Storage | Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen). Keep refrigerated in a dry, cool, and well-ventilated area. | To prevent degradation from atmospheric moisture and CO₂ and to maintain stability. [10][12] |
Conclusion
Methyl N-(2-aminoethyl)carbamate is a high-value synthetic intermediate whose utility lies in the differential reactivity of its primary amine and the stability of its methyl carbamate group. While not as common as its Boc-protected counterpart, it offers a more robust protecting group strategy for syntheses requiring harsh conditions where the Boc group would be labile. Its role as a building block in creating complex pharmaceuticals, linkers, and functional polymers is significant. This guide has provided a technical foundation covering its properties, a logical synthetic protocol, and key safety considerations to enable its effective and safe use in a research and development setting.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21904494, N-(2-aminoethyl)carbamate. Available at: [Link]
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